

Technical Support Center: Troubleshooting Inconsistent Colistin MIC Results

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Compound of Interest

Compound Name: Colistin b

Cat. No.: B044532

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This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during **Colistin B** Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: Why are my **Colistin B** MIC results for the same bacterial isolate inconsistent across different experiments?

A1: Inconsistent **Colistin B** MIC results can arise from several factors. The most common sources of variability include the specific test method used, the type of plastic labware, the composition of the assay medium, the preparation and storage of the colistin stock solution, and the size of the bacterial inoculum.^{[1][2]} Colistin is a cationic polypeptide that readily adheres to negatively charged surfaces, such as those of standard polystyrene microplates, leading to a decrease in the effective antibiotic concentration and falsely elevated MIC values.^{[3][4][5]}

Q2: Which MIC testing method is recommended for **Colistin B**?

A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the reference method for determining colistin susceptibility.^{[6][7][8][9]} Other methods like disk diffusion and gradient diffusion tests are not recommended due to the poor diffusion of the large colistin molecule in agar, which can lead to unreliable results.^{[10][11][12]}

Q3: Can the type of microplate I use affect my **Colistin B** MIC results?

A3: Absolutely. Standard polystyrene microplates have a negatively charged surface that can bind a significant amount of colistin, reducing its availability in the assay.[3][4] This can lead to falsely high MIC values.[3] Studies have shown that after a 24-hour incubation, the concentration of colistin in polystyrene wells can be significantly lower than the expected concentration.[4][5] To minimize this effect, it is recommended to use low-protein-binding polypropylene microplates.[3][13]

Q4: What is the importance of using Cation-Adjusted Mueller-Hinton Broth (CAMHB)?

A4: The concentration of divalent cations, specifically calcium (Ca^{2+}) and magnesium (Mg^{2+}), in the Mueller-Hinton Broth is critical for accurate colistin MIC testing.[1][14] These cations affect the interaction of colistin with the bacterial outer membrane. Using standard Mueller-Hinton Broth without adjusting the cation concentration can lead to inaccurate and variable MIC results.[14] An improved calcium-enhanced Mueller-Hinton (CE-MH) medium has also been reported to provide a clearer distinction between resistant and susceptible isolates.[15]

Q5: How should I prepare and store my **Colistin B** stock solutions?

A5: Proper preparation and storage of colistin stock solutions are crucial for obtaining reproducible results.[16] Colistin is more stable at lower temperatures, so short-term storage at 4°C and long-term storage at -20°C or -80°C is recommended to minimize degradation.[16] Higher concentrations of colistin in the stock solution are also more stable.[16] It is advisable to prepare fresh working solutions for each experiment and minimize the number of dilution steps to reduce the loss of colistin due to adsorption to plastic surfaces.[13] Reconstituted colistin solutions should be used within a specified period, for example, within 7 days when stored between 2°C and 8°C.[17]

Q6: What are "skipped wells" and what do they indicate?

A6: "Skipped wells" refer to a phenomenon in broth microdilution assays where bacterial growth is observed at higher concentrations of an antibiotic, while no growth is seen at lower concentrations. This can be an indication of heteroresistance within the bacterial population, where a subpopulation of cells exhibits higher resistance.[10][11] When encountering skipped

wells, it is recommended to subculture from the turbid wells to check for contamination and to repeat the assay.[\[18\]](#)[\[19\]](#)

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Falsely High MIC Values	Adsorption of colistin to polystyrene microplates. [3] [4]	Switch to low-protein-binding polypropylene microplates or tubes. [3] [13]
Incorrectly prepared or degraded colistin stock solution. [16]	Prepare fresh stock solutions of colistin sulfate. Store aliquots at -80°C. [16] [20]	
Inoculum concentration is too high. [1] [2]	Standardize the inoculum to a 0.5 McFarland standard and follow recommended dilution protocols. [20] [21]	
Non-cation-adjusted Mueller-Hinton Broth used. [14]	Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all experiments. [21] [22]	
Inconsistent MICs Between Replicates	Pipetting errors during serial dilutions.	Use calibrated pipettes and ensure proper mixing at each dilution step.
Presence of a heteroresistant population ("skipped wells"). [10] [11]	Repeat the test. Consider performing population analysis profiles to investigate heteroresistance.	
No Growth in Control Wells	Inoculum is not viable.	Use a fresh bacterial culture for inoculum preparation.
Incorrect medium used.	Ensure the use of appropriate growth medium (CAMHB). [21] [22]	
Quality Control (QC) Strain MIC Out of Range	Procedural error in the assay. [2]	Review the entire experimental protocol for any deviations. [2]
Contaminated or mutated QC strain.	Use a fresh, verified QC strain from a reputable source. [2]	

Improperly prepared or stored colistin.[16]	Prepare fresh colistin stock and working solutions.[16]
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Experimental Protocols

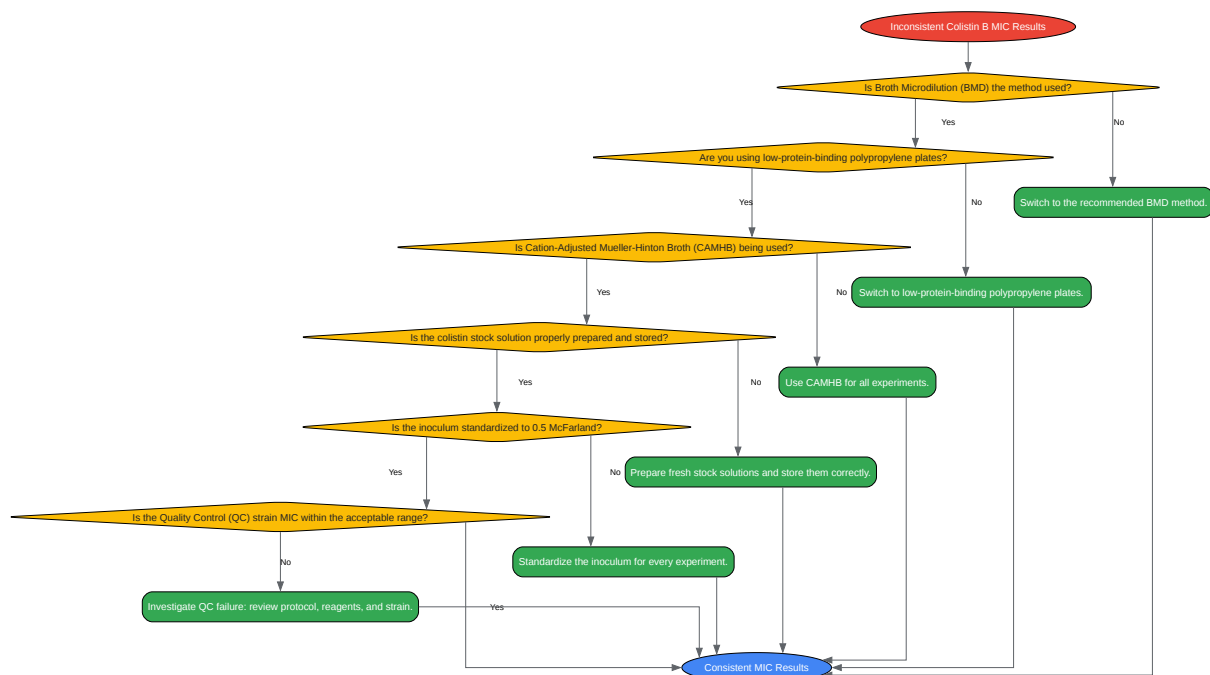
Broth Microdilution (BMD) for Colistin B MIC Testing

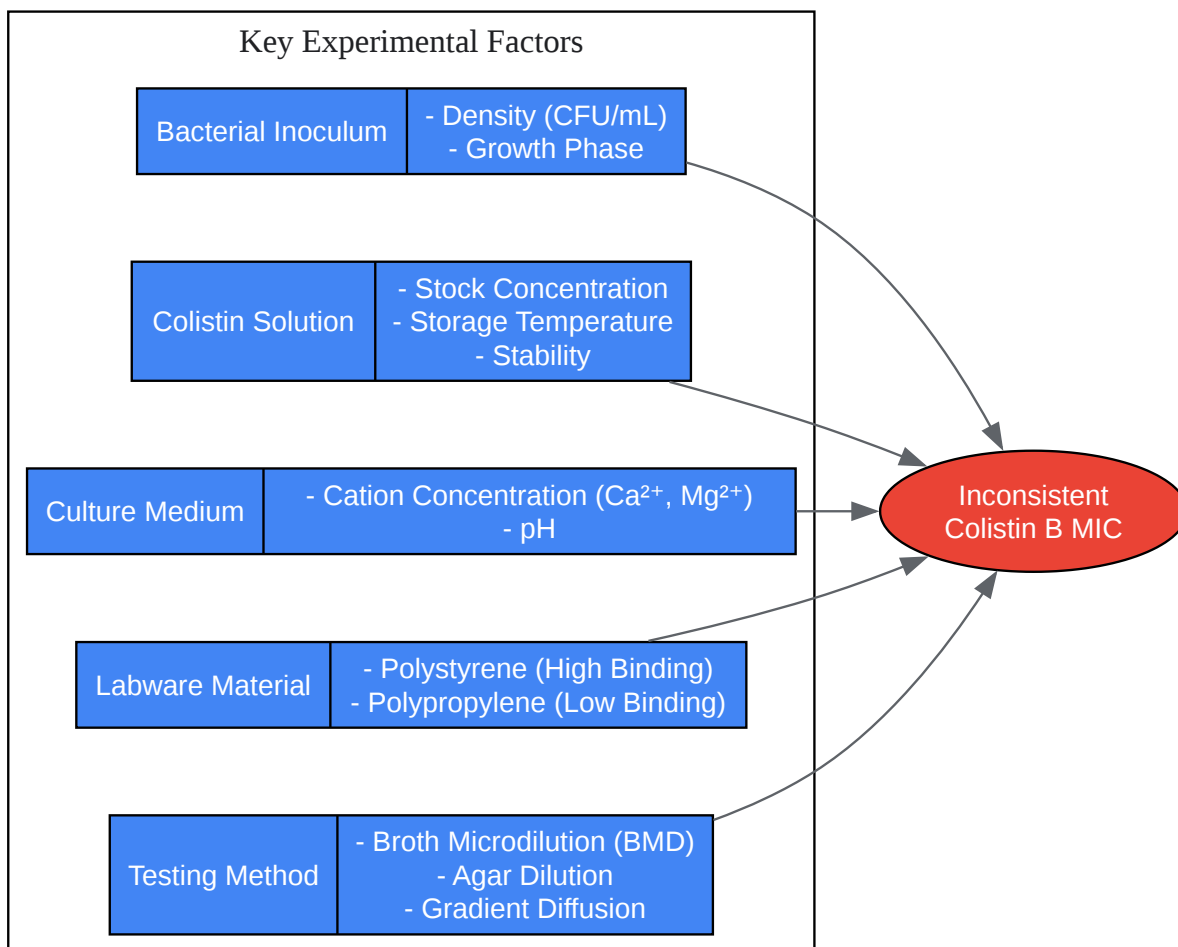
This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Colistin Stock Solution:
 - Accurately weigh colistin sulfate powder.
 - Dissolve in sterile, nuclease-free water to a high concentration (e.g., 10-50 mg/mL).[16]
 - Store the stock solution in low-protein-binding polypropylene tubes at -80°C.[3][16]
- Preparation of Working Solutions:
 - Thaw an aliquot of the stock solution on ice.
 - Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microplate (typically ranging from 0.125 to 256 µg/mL).[10]
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[21]
 - Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microplate.[20][22]

- Plate Inoculation:
 - Use a sterile, 96-well low-protein-binding polypropylene microplate.
 - Dispense 50 µL of the appropriate colistin working solution into each well.
 - Add 50 µL of the standardized bacterial inoculum to each well.
 - Include a growth control well (containing CAMHB and inoculum but no colistin) and a sterility control well (containing only CAMHB).
- Incubation:
 - Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.[\[21\]](#)[\[22\]](#)
- Reading the MIC:
 - The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Visualizations





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